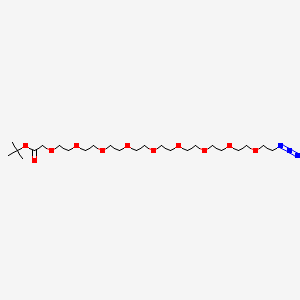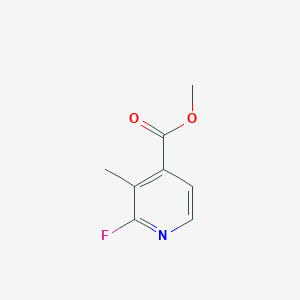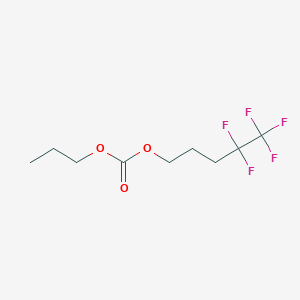![molecular formula C8H5NO3S B12089656 2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
2-Mercaptobenzo[D]oxazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptobenzo[D]oxazole-7-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol derivatives with thiophosgene. The reaction is carried out in dry tetrahydrofuran (THF) at low temperatures (0°C). The thiophosgene is added drop-wise to the solution of 2-aminophenol derivative, and the reaction is allowed to proceed overnight. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with water, dried over sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Mercaptobenzo[D]oxazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the mercapto group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of the mercapto group can lead to the formation of disulfides.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Mercaptobenzo[D]oxazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases, which are involved in various physiological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as glaucoma, edema, and certain types of cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid involves its interaction with enzyme active sites. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide to bicarbonate ion and proton. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Vergleich Mit ähnlichen Verbindungen
- 2-Mercaptobenzo[D]oxazole-5-sulfonamide
- Benzo[D]oxazole-2-thiol
Comparison: 2-Mercaptobenzo[D]oxazole-7-carboxylic acid is unique due to its carboxylic acid group, which can participate in additional chemical reactions compared to similar compounds like 2-Mercaptobenzo[D]oxazole-5-sulfonamide and Benzo[D]oxazole-2-thiol. This additional functionality makes it a versatile scaffold for the development of new molecules with potential therapeutic applications .
Eigenschaften
Molekularformel |
C8H5NO3S |
|---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
2-sulfanylidene-3H-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) |
InChI-Schlüssel |
DATHVLKSETWACZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=S)O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12089586.png)










![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
